molecular formula C24H22FN5O3 B2418176 7-(4-fluorophenyl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 1115336-55-4

7-(4-fluorophenyl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B2418176
CAS No.: 1115336-55-4
M. Wt: 447.47
InChI Key: PQGPDQZGRRWTMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-fluorophenyl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C24H22FN5O3 and its molecular weight is 447.47. The purity is usually 95%.
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Biological Activity

7-(4-fluorophenyl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound's molecular formula is C25H24FN5O2C_{25}H_{24}FN_{5}O_{2}, with a molecular weight of approximately 445.5 g/mol. Its structure features a pyrrolo[3,2-d]pyrimidine core substituted with a 4-fluorophenyl group and a piperazine moiety, which may contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit a range of biological activities including:

  • Anticancer Activity : Many pyrrolo[3,2-d]pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation. The presence of the piperazine ring is thought to enhance binding affinity to various biological targets.
  • Antidiabetic Properties : Some derivatives have been reported to improve insulin sensitivity and glucose uptake in muscle cells, suggesting potential for managing diabetes.
  • Antimicrobial Effects : Compounds within this structural class have demonstrated activity against various pathogens, including bacteria and viruses.

Anticancer Activity

A study evaluating similar pyrrolo[3,2-d]pyrimidines reported significant cytotoxic effects against ovarian and breast cancer cell lines. For example:

  • Compound A exhibited an IC50 value of 0.39 µM against MCF-7 breast cancer cells.

Antidiabetic Activity

In vitro testing of related compounds showed that they could stimulate glucose uptake in adipocytes without affecting insulin levels significantly. One compound demonstrated a maximum increase in insulin sensitivity of 37.4% at concentrations ranging from 0.3 to 100 µM.

Antimicrobial Activity

Research has indicated that derivatives can inhibit HIV replication effectively. For instance:

  • A related compound showed an EC50 value of 1.65 µM against HIV-1, suggesting potential as an antiviral agent.

Case Studies

  • Case Study on Anticancer Efficacy :
    • In a recent study involving a series of pyrrolo[3,2-d]pyrimidine derivatives, one compound was tested for its ability to inhibit NAMPT (Nicotinamide adenine dinucleotide biosynthesis) with promising results indicating potential for cancer treatment.
  • Diabetes Management :
    • Another study focused on the effects of pyrrolo derivatives on glucose metabolism in diabetic models, showing improved metabolic profiles and reduced blood glucose levels.

Data Table: Summary of Biological Activities

Activity TypeCompound TestedIC50/EC50 ValueReference
AnticancerPyrrolo derivative A0.39 µM
AntidiabeticPyrrolo derivative BMax increase: 37.4%
AntiviralPyrrolo derivative C1.65 µM

Properties

IUPAC Name

7-(4-fluorophenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5O3/c25-17-8-6-16(7-9-17)19-14-26-22-21(19)27-24(33)30(23(22)32)15-20(31)29-12-10-28(11-13-29)18-4-2-1-3-5-18/h1-9,14,26H,10-13,15H2,(H,27,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGPDQZGRRWTMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C4=C(C(=CN4)C5=CC=C(C=C5)F)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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